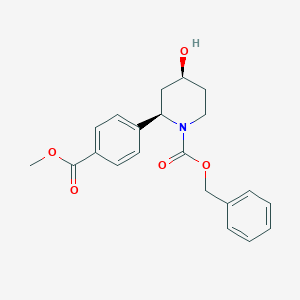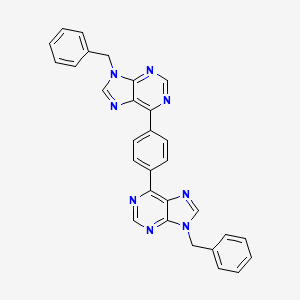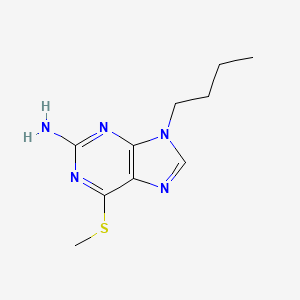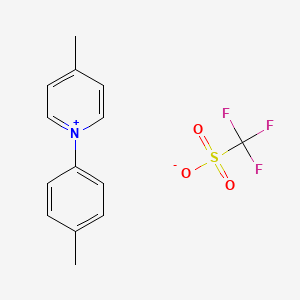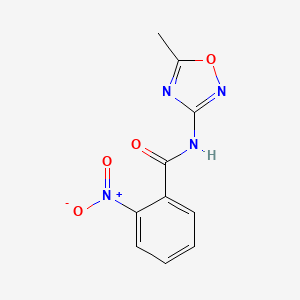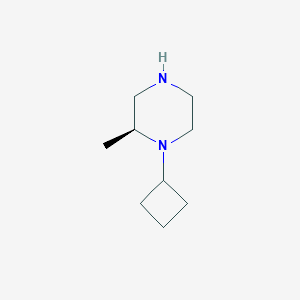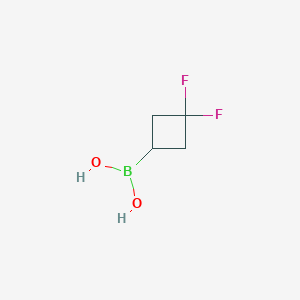
(3,3-Difluorocyclobutyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Difluorocyclobutyl)boronic acid is an organoboron compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (3,3-Difluorocyclobutyl)boronic acid typically involves the hydroboration of a suitable precursor. One common method is the hydroboration of 3,3-difluorocyclobutene using a borane reagent such as borane-tetrahydrofuran complex (BH3-THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: (3,3-Difluorocyclobutyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are frequently used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane derivatives.
Substitution: Various substituted cyclobutyl derivatives, depending on the reactants used.
科学研究应用
(3,3-Difluorocyclobutyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: Research into boronic acid derivatives has shown potential in developing enzyme inhibitors and other therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism by which (3,3-Difluorocyclobutyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond.
相似化合物的比较
- Phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (3,3-Difluorocyclobutyl)boronic acid is unique due to the presence of the difluorocyclobutyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of complex organic molecules. In contrast, phenylboronic acid and its derivatives are more commonly used but lack the specific characteristics provided by the difluorocyclobutyl group.
属性
分子式 |
C4H7BF2O2 |
|---|---|
分子量 |
135.91 g/mol |
IUPAC 名称 |
(3,3-difluorocyclobutyl)boronic acid |
InChI |
InChI=1S/C4H7BF2O2/c6-4(7)1-3(2-4)5(8)9/h3,8-9H,1-2H2 |
InChI 键 |
CZSUQMOWKVGTLA-UHFFFAOYSA-N |
规范 SMILES |
B(C1CC(C1)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B12933392.png)

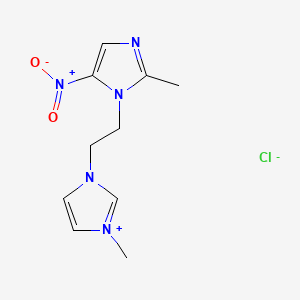
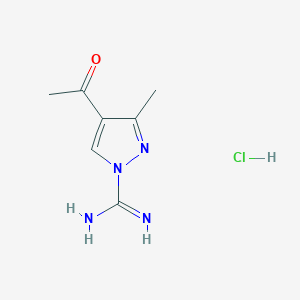
![1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12933423.png)
